

Validating PI3K-IN-33 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: PI3K-IN-33

Cat. No.: B12405104

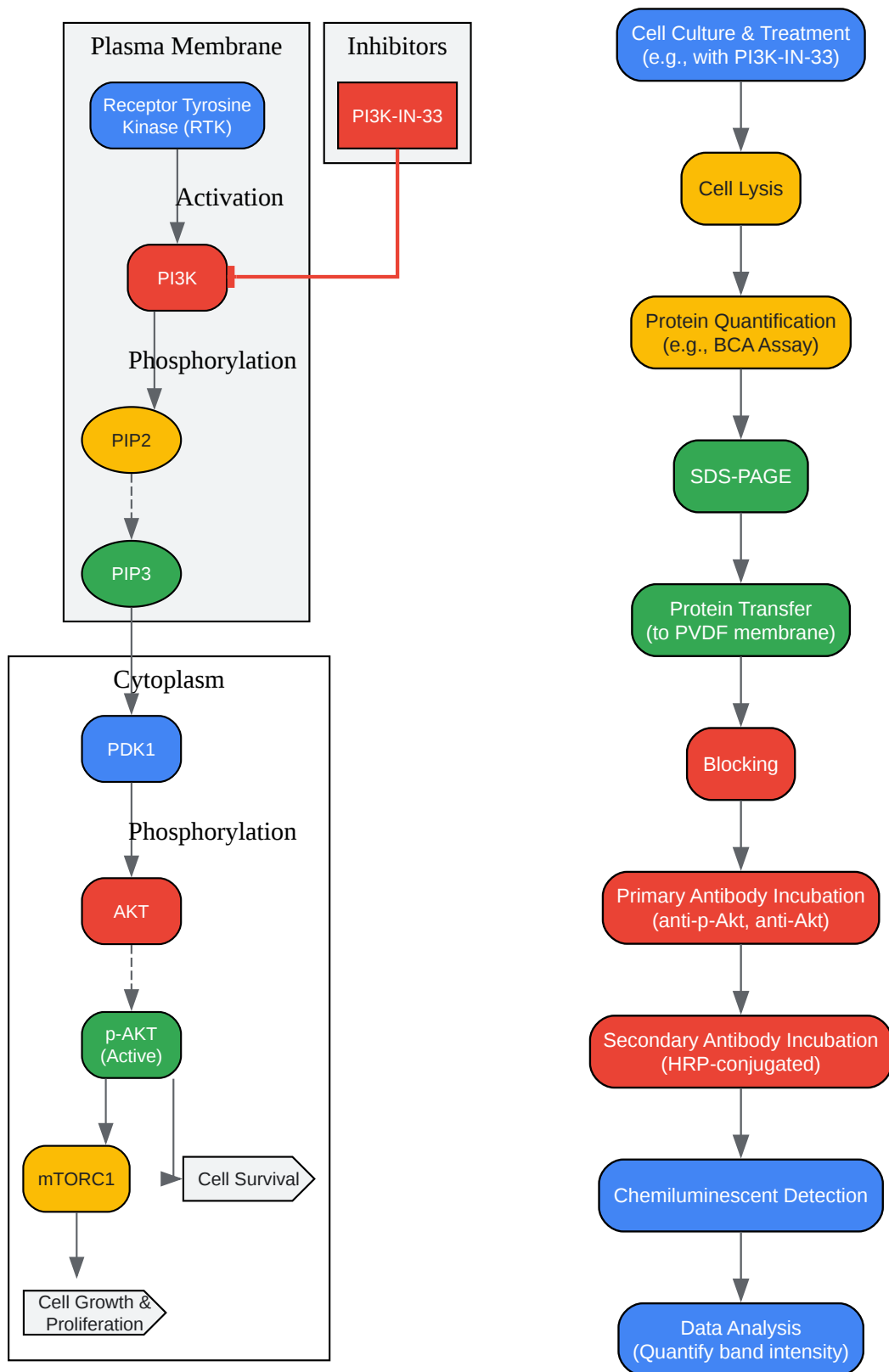
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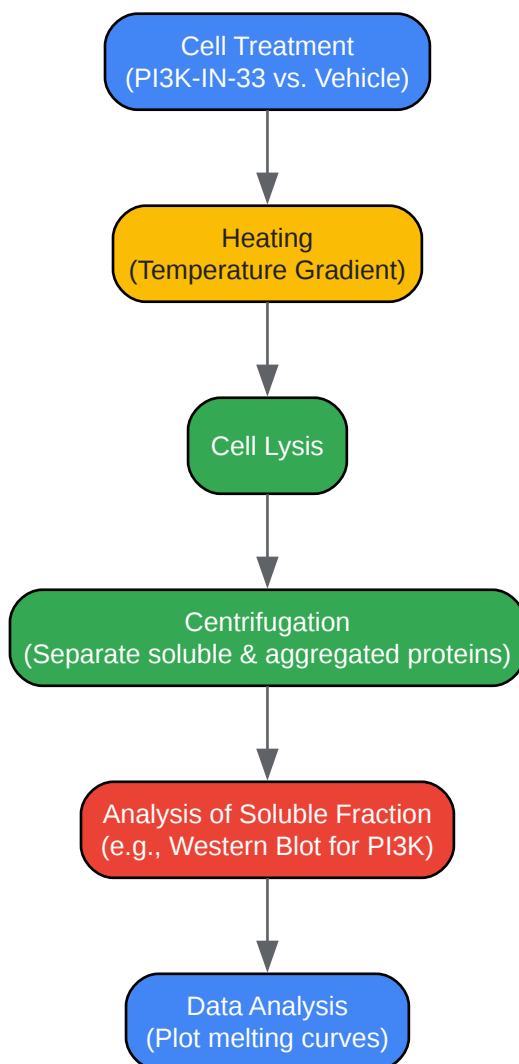
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of **PI3K-IN-33**, a selective phosphoinositide 3-kinase (PI3K) inhibitor. We present a comparative analysis of **PI3K-IN-33** with other well-established PI3K inhibitors—Pictilisib (GDC-0941), Buparlisib (BKM120), and Alpelisib (BYL719)—and provide detailed protocols for key cellular assays.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.^[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.^{[2][3]} PI3K inhibitors block the pathway, thereby impeding cancer cell growth and survival.





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- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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